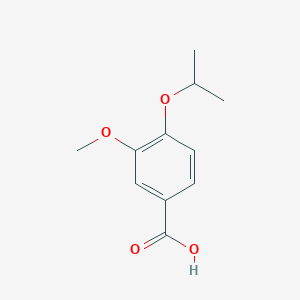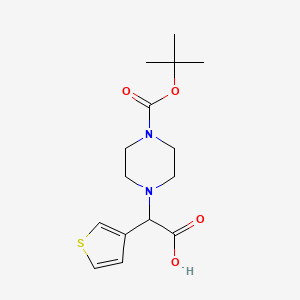
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the use of protecting groups such as the Boc group to shield functional groups during the synthetic process. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid, utilizing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecules were determined . Similarly, the structure of the compound of interest would likely feature a piperazine ring in a chair conformation, with specific dihedral angles defining the spatial arrangement of the thiophene and acetic acid moieties.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the exact compound . However, the presence of the Boc group in related compounds indicates that it is a common protecting group that can be removed under acidic conditions to reveal the free amine . This suggests that the compound could undergo similar deprotection reactions to yield the corresponding amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include crystallization in specific crystal systems and space groups, with defined unit cell parameters. Intermolecular interactions such as hydrogen bonding and π-π stacking interactions contribute to the stability and three-dimensional architecture of the crystals . The compound would also be expected to have specific physical properties such as solubility, melting point, and crystalline structure, which could be influenced by the tert-butoxycarbonyl group and the thiophene ring.
Scientific Research Applications
DNA Binding Properties
Hoechst 33258, a derivative with a similar structure, binds strongly to the minor groove of double-stranded B-DNA, with a preference for AT-rich sequences. It's utilized in cellular biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Its analogues also find applications as radioprotectors and topoisomerase inhibitors, indicating the potential for rational drug design (Issar & Kakkar, 2013).
Herbicide Toxicology
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), structurally similar, has significantly advanced in the fields of toxicology and mutagenicity. This includes its environmental impact, particularly regarding occupational risks, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species. This indicates the importance of understanding the biological and environmental interactions of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Pharmacophoric Groups in Antipsychotic Agents
Compounds with arylalkyl substituents, like arylcycloalkylamines, are foundational pharmacophoric groups in several antipsychotic agents. The presence of these groups can improve the potency and selectivity of binding affinity at D(2)-like receptors. These findings underscore the significance of the specific structural components in drug design and their influence on receptor binding and activity (Sikazwe et al., 2009).
Piperazine in Drug Design
Piperazine, a core component in various therapeutic drugs, is widely recognized for its versatility in drug design. Modifications to the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules, spanning a range of pharmacological profiles like antipsychotic, antidepressant, anticancer, and more. This highlights the broad potential of the piperazine scaffold in drug discovery and the importance of further therapeutic investigations (Rathi, Syed, Shin, & Patel, 2016).
Thiophene in Drug Design
Thiophene analogues, like the ones found in benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. This highlights the importance of understanding the chemical and biological behavior of thiophene-containing compounds and their potential impact on drug design and public health (Ashby, Styles, Anderson, & Paton, 1978).
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-7-5-16(6-8-17)12(13(18)19)11-4-9-22-10-11/h4,9-10,12H,5-8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYUEWSPCASNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CSC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376123 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-3-yl)acetic acid | |
CAS RN |
885274-75-9 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



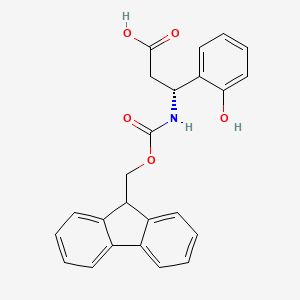
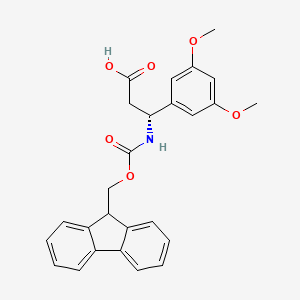
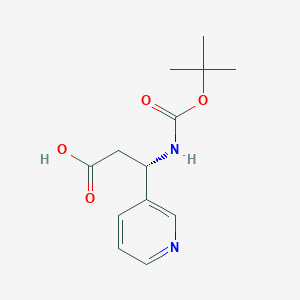
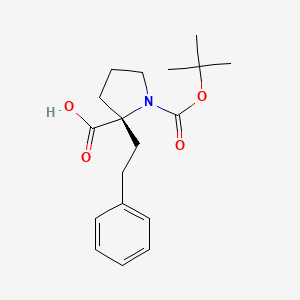
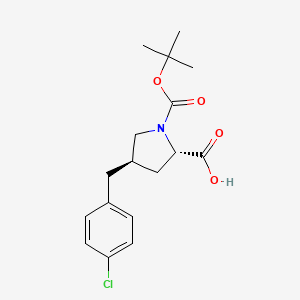

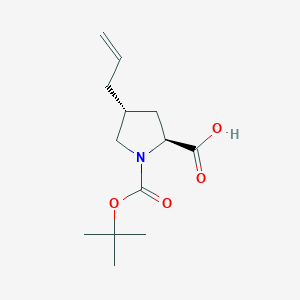

acetic acid](/img/structure/B1332885.png)

